Cas no 2171269-78-4 ((3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid)

(3S)-1-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclohexane ring coupled with a piperidine-3-carboxylic acid backbone, providing structural rigidity and conformational control in peptide design. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). Its chiral (3S) configuration allows for precise stereochemical control in peptide sequences. The cyclohexanecarbonyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive peptides. This intermediate is particularly valuable in medicinal chemistry for constructing constrained peptide scaffolds with tailored physicochemical properties. Proper handling under inert conditions is recommended due to the Fmoc group's sensitivity to nucleophiles and bases.
(3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid structure
2171269-78-4 structure
Product name:(3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid
CAS No:2171269-78-4
MF:C28H32N2O5
MW:476.564087867737
CID:6370613
PubChem ID:165550565

(3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid
    • (3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
    • 2171269-78-4
    • EN300-1483318
    • Inchi: 1S/C28H32N2O5/c31-25(32)19-9-8-16-30(17-19)26(33)28(14-6-1-7-15-28)29-27(34)35-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h2-5,10-13,19,24H,1,6-9,14-18H2,(H,29,34)(H,31,32)/t19-/m0/s1
    • InChI Key: BLMFIYPDGUHDOA-IBGZPJMESA-N
    • SMILES: O=C(C1(CCCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@H](C(=O)O)C1

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 772
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.2

(3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1483318-100mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
100mg
$2142.0 2023-09-28
Enamine
EN300-1483318-250mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
250mg
$2239.0 2023-09-28
Enamine
EN300-1483318-50mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
50mg
$2044.0 2023-09-28
Enamine
EN300-1483318-500mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
500mg
$2336.0 2023-09-28
Enamine
EN300-1483318-10000mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
10000mg
$10464.0 2023-09-28
Enamine
EN300-1483318-1.0g
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
1g
$0.0 2023-06-06
Enamine
EN300-1483318-2500mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
2500mg
$4771.0 2023-09-28
Enamine
EN300-1483318-1000mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
1000mg
$2433.0 2023-09-28
Enamine
EN300-1483318-5000mg
(3S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]piperidine-3-carboxylic acid
2171269-78-4
5000mg
$7058.0 2023-09-28

(3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid Related Literature

Additional information on (3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid

(3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2171269-78-4, commonly referred to as (3S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylpiperidine-3-carboxylic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexane ring, and a piperidine moiety. The stereochemistry at the (3S) position adds another layer of complexity, making this compound a prime candidate for studies in asymmetric synthesis and chiral recognition.

Recent advancements in the synthesis of this compound have been driven by the need for more efficient and scalable production methods. Researchers have employed various strategies, including enzymatic catalysis and transition metal-mediated coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also reduce the environmental footprint, aligning with the growing emphasis on green chemistry.

The structural complexity of this compound makes it an excellent substrate for studying molecular interactions. For instance, the Fmoc group, a well-known protecting group in peptide synthesis, has been utilized to investigate its role in controlling the reactivity of amino groups under various reaction conditions. This has led to insights into its potential applications in drug delivery systems and bioconjugation chemistry.

In terms of biological applications, this compound has shown promise in targeted drug delivery and biosensor development. Its ability to form stable complexes with specific biomolecules has been leveraged to create highly selective sensors for detecting analytes such as glucose and other metabolites. Additionally, its chiral nature makes it a valuable tool in enantioselective catalysis, where it can serve as a chiral auxiliary or ligand.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into its conformational flexibility and electronic structure. These studies have been instrumental in predicting its behavior under different physiological conditions, paving the way for its use in complex biological systems.

Looking ahead, the potential applications of this compound are vast and varied. Its role in advancing materials science is particularly noteworthy, with ongoing research exploring its use in creating novel polymers and self-assembling materials. The combination of its unique structure and stereochemistry offers exciting possibilities for developing advanced materials with tailored properties.

In conclusion, CAS No. 2171269-78-4 represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its intricate structure and functional groups make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and materials development.

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